molecular formula C22H18N2O6 B11133323 3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11133323
M. Wt: 406.4 g/mol
InChI Key: GNQJTVDDIHOWMM-ZZEZOPTASA-N
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Description

“3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzoyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A plausible synthetic route could include:

    Formation of the Pyrrol-2-one Core: This might involve a cyclization reaction starting from a suitable precursor.

    Introduction of the Hydroxyphenyl and Methoxybenzoyl Groups: These groups could be introduced through Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the Oxazole Ring: This could be achieved via a cyclization reaction involving an appropriate oxazole precursor.

    Final Functionalization: Hydroxylation and methylation steps to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions like Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Potential pharmacological properties due to its complex structure.

    Biochemical Studies: As a probe to study enzyme interactions.

Medicine

    Therapeutic Agents: Potential use in developing new drugs for various diseases.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests potential for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-phenyl-4-benzoyl-1-oxazol-3-yl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methoxy and methyl groups.

    3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-oxazol-3-yl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with different substitution patterns.

Uniqueness

The unique combination of functional groups in “3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H18N2O6/c1-12-10-17(23-30-12)24-19(14-4-3-5-15(25)11-14)18(21(27)22(24)28)20(26)13-6-8-16(29-2)9-7-13/h3-11,19,25-26H,1-2H3/b20-18-

InChI Key

GNQJTVDDIHOWMM-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC(=CC=C4)O

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)O

Origin of Product

United States

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